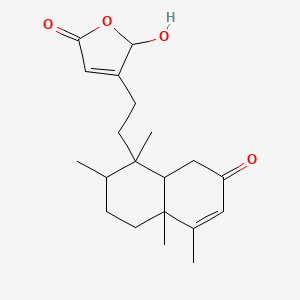

16-羟基-2-氧代克罗地-3,13-二烯-15,16-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide and related compounds has been achieved through various methods. For instance, Imamura and Costa (2000) described the synthesis of this compound and its enantiomers via a furan photosensitized oxygenation reaction of (+)-hardwickiic acid (Imamura & Costa, 2000). Additionally, Ide, Costa, and Imamura (2006) confirmed the absolute configurations of related diterpene butenolides through synthesis starting from (+)-hardwickiic acid (Ide, Costa, & Imamura, 2006).

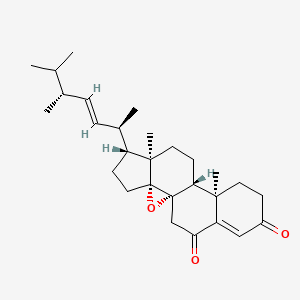

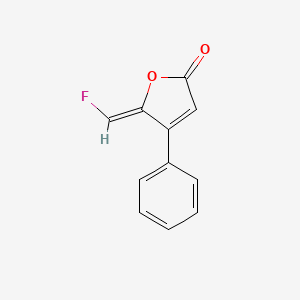

Molecular Structure Analysis

The molecular structure of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is complex, characterized by its diterpene skeleton. While specific studies on its molecular structure analysis were not found in this search, the synthesis methods imply a complex molecular arrangement typical of diterpenes.

Chemical Reactions and Properties

Research by Kumar, Saha, and Saha (2016) on a related compound, 16-oxocleroda-3,13(14)E-dien-15-oic acid, showed its biotransformation into a novel derivative with enhanced antifungal activity, highlighting its reactive nature and potential for derivatization (Kumar, Saha, & Saha, 2016).

Physical Properties Analysis

The physical properties of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide, such as solubility and stability, are crucial for its applications. However, specific studies detailing these properties were not identified in the current literature search.

Chemical Properties Analysis

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide exhibits interesting chemical properties, particularly in its interactions and reactions. As shown in the study by Thiyagarajan et al. (2016), it can induce autophagy in glioma cells via reactive oxygen species generation and activation of specific pathways, indicating a reactive and biologically active chemical nature (Thiyagarajan, Sivalingam, Viswanadha, & Weng, 2016).

科学研究应用

癌症治疗

CD已被发现可诱导T24人膀胱癌细胞发生凋亡 {svg_1}. 它以浓度和时间依赖的方式抑制细胞增殖 {svg_2}. 该机制涉及活性氧物质的过量产生和线粒体膜电位的降低,这与Bcl-2表达降低以及细胞质细胞色素c、裂解的PARP-1和caspase-3水平升高有关 {svg_3}.

细胞周期调控

CD治疗导致细胞周期在G0/G1期阻滞 {svg_4}. 它抑制细胞周期蛋白D1和细胞周期蛋白依赖性激酶2和4的表达,并导致p21、p27Kip1和p53水平升高 {svg_5}.

抑制EGFR相关信号通路

CD治疗导致pEGFR、pMEK1/2、pERK1/2、pAkt、pmTOR、pP70S6K1、HIF-1α、c-Myc和VEGF减少 {svg_6}. 这表明CD靶向多个细胞内信号通路,这是由于氧化应激和细胞周期阻滞造成的 {svg_7}.

乳腺癌治疗

CD已被发现可使乳腺癌细胞对他莫昔芬 (TMX) 治疗敏感 {svg_8}. 这种新组合显着诱导MDA-MB 231细胞比MCF-7细胞的S期和G2/M期细胞周期阶段 {svg_9}.

凋亡诱导

CD和TMX的组合通过上调Bax和下调Bcl-2 mRNA和蛋白表达来抑制MDA-MB-231和MCF-7癌细胞,而不会改变Caspase-8和Caspase-12的表达 {svg_10}.

药理活性

CD被认为是一种具有药理活性的治疗剂 {svg_11}. 已显示它具有多种药理活性,例如抗利什曼原虫、抗炎、抗脂肪生成和细胞毒性 {svg_12}.

安全和危害

作用机制

Target of Action

The primary targets of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide are histone-modifying enzymes, specifically the PRC2 complex . These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is often associated with diseases such as cancer .

Mode of Action

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide interacts with its targets by regulating the expression of the histone-modifying enzymes . This interaction results in changes in the epigenetic landscape of the cell, affecting gene expression and cellular function .

Biochemical Pathways

The compound affects the biochemical pathways involved in histone modification and gene expression . By regulating the expression of histone-modifying enzymes, it can influence the state of chromatin and the transcriptional activity of genes . The downstream effects of these changes can include alterations in cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known to be soluble in various organic solvents, suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide’s action include the induction of apoptosis in certain cancer cells . For example, it has been shown to induce apoptosis in CML K562 cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with optimal stability achieved when desiccated at -20°C .

属性

IUPAC Name |

3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNWQSVZIUIVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-7-(2,4-diMethoxybenzyl)-5H-pyrrolo[2,3-d]pyriMidin-6(7H)-one](/img/no-structure.png)